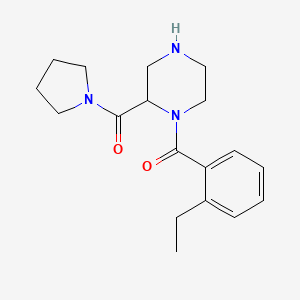![molecular formula C18H17N3O2S B5481588 N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenyl)acetamide](/img/structure/B5481588.png)
N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenyl)acetamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom. These compounds have garnered significant interest due to their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenyl)acetamide typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with appropriate alkylating and acylating agents. The synthetic strategy includes stepwise alkylation of the sulfur atom and acylation of the nitrogen atom to obtain the target compound .
Industrial Production Methods
Industrial production methods for thiadiazole derivatives often involve cost-effective and scalable synthetic routes. These methods aim to achieve high yield and purity of the target compound through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring can disrupt processes related to DNA replication, thereby inhibiting the replication of bacterial and cancer cells. This disruption is due to the compound’s ability to bind to nucleic acids and proteins involved in these processes .
Comparison with Similar Compounds
Similar Compounds
- **N-({5-[(2-methoxybenzylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide
- **N-({5-[(furan-2-ylmethylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide
Uniqueness
N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenyl)acetamide is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-12-5-3-4-6-14(12)11-16(22)19-18-21-20-17(24-18)13-7-9-15(23-2)10-8-13/h3-10H,11H2,1-2H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLNVAFBHDKJEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NC2=NN=C(S2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-cyclohexyl-4-[3-(1,2-oxazinan-2-yl)propanoyl]piperazin-2-one](/img/structure/B5481512.png)
![4-({1-[(1-propyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinyl}carbonyl)morpholine](/img/structure/B5481514.png)
![N-[3-(4-isopropoxyphenyl)propyl]propanamide](/img/structure/B5481526.png)
![(NZ)-N-[[2,4-bis[(4-bromo-2,3,5,6-tetramethylphenyl)methoxy]phenyl]methylidene]hydroxylamine](/img/structure/B5481533.png)
![(3aS,6aS)-5-ethyl-2-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-6-oxo-1,3,4,6a-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B5481539.png)
![4-bromo-N-[(E)-1-(4-chlorophenyl)-3-(3-hydroxypropylamino)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B5481547.png)
![N-(2-hydroxy-4-nitrophenyl)-2-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5481551.png)
![N~4~-[4-(azepan-1-ylsulfonyl)phenyl]-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide](/img/structure/B5481567.png)
![(E)-3-{5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURYL}-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE](/img/structure/B5481574.png)
![methyl 2-[(2,3-dihydro-1H-indol-1-ylcarbonyl)amino]benzoate](/img/structure/B5481579.png)
![4-{3-[2-(2-fluoro-4,5-dimethoxyphenyl)-1H-imidazol-1-yl]propyl}morpholine](/img/structure/B5481586.png)
![N-[2-(isopropylamino)-2-oxoethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5481594.png)

![N-[2-(2-furoylamino)-3-(2-furyl)acryloyl]phenylalanine](/img/structure/B5481607.png)
